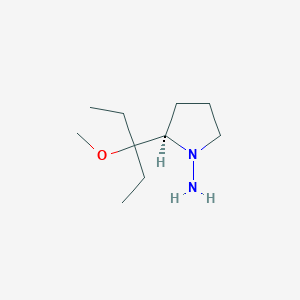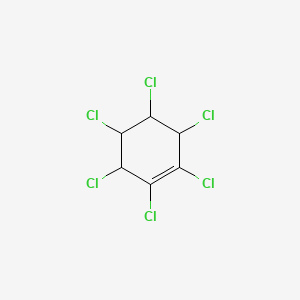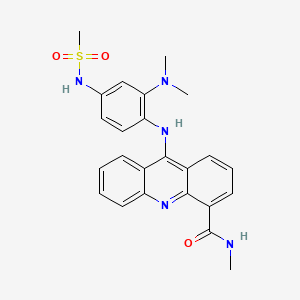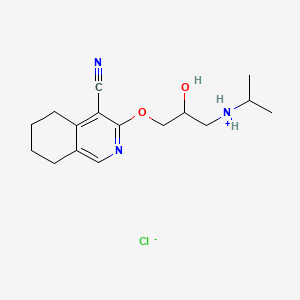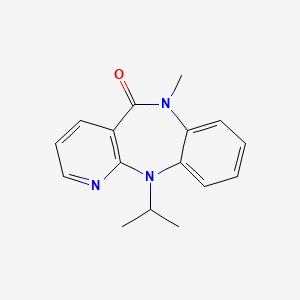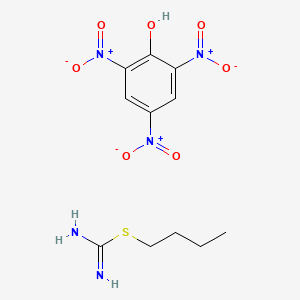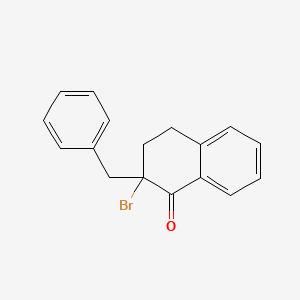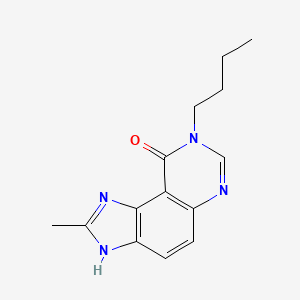
18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside is a triterpenoid saponin compound. It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside involves multiple steps. One common method includes the reduction of glycyrrhizic acid using sodium borohydride (NaBH4) in refluxing isopropanol-water (2-PrOH:H2O) mixture, followed by work-up with hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification and chemical modification to achieve the desired structure. The process may include chromatographic techniques and crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, as seen in the synthesis process.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives with enhanced properties.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Explored for its anti-inflammatory, anti-cancer, and cardioprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The compound exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardioprotective Effects: It protects myocardial cells by modulating signaling pathways involved in cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Oleanolic Acid: A precursor to the compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Glycyrrhizic Acid: A structurally related compound with antiviral and anti-inflammatory effects.
Uniqueness: 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside stands out due to its unique glucuronopyranosyl moieties, which enhance its solubility and bioavailability. This structural feature contributes to its potent biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
134250-15-0 |
|---|---|
Molekularformel |
C42H64O15 |
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O15/c1-37(2)22-8-11-42(7)32(21(44)16-19-20-17-38(3,18-43)12-13-39(20,4)14-15-41(19,42)6)40(22,5)10-9-23(37)54-36-31(27(48)26(47)30(56-36)34(52)53)57-35-28(49)24(45)25(46)29(55-35)33(50)51/h16,20,22-32,35-36,43,45-49H,8-15,17-18H2,1-7H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,38-,39+,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
QZQBDAOUQQTONF-MIUWDCFGSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)CO |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


